

Meclizine Dihydrochloride Monohydrate physicochemical properties

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Compound of Interest		
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	Monohydrate	
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An In-depth Technical Guide to the Physicochemical Properties of **Meclizine Dihydrochloride**Monohydrate

Introduction

Meclizine Dihydrochloride Monohydrate is a first-generation H1 histamine receptor antagonist belonging to the piperazine class of compounds.[1][2] It is widely utilized in clinical practice for its antiemetic and antivertigo properties, primarily in the treatment of motion sickness and symptoms associated with vestibular system disorders like vertigo.[3][4][5] Chemically, it is identified as 1-(p-chloro-α-phenylbenzyl)-4-(m-methylbenzyl) piperazine dihydrochloride monohydrate.[6] Understanding its core physicochemical properties is paramount for researchers, scientists, and drug development professionals involved in formulation, analytical method development, and quality control. This guide provides a comprehensive overview of these properties, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Physicochemical Properties

Meclizine Dihydrochloride Monohydrate is a white or slightly yellowish crystalline powder.[6] [7] Its fundamental properties are summarized in the table below. Recent advancements using microcrystal electron diffraction (MicroED) have successfully determined its three-dimensional crystal structure, a feat previously unachieved by single-crystal X-ray diffraction.[1][2] The structure was identified as a centrosymmetric monoclinic space group (P21/c) containing two



racemic enantiomers (R/S).[1] The crystal packing is stabilized by strong N-H···Cl- hydrogen bonds and weaker interactions, including C-H···Cl- hydrogen bonds and pi-stacking.[1][8]

Property	Value	References
Chemical Formula	C25H27CIN2·2HCI·H2O	[7][9][10]
Molecular Weight	481.89 g/mol	[7][9][11]
Appearance	White to slightly yellowish crystalline powder	[6][7][10]
Melting Point	210-213 °C or 217-224 °C	[7][9][10][12]
LogP	5.8 / 6.971	[11][13]
Crystal System	Monoclinic (Space Group: P21/c)	[1]
IUPAC Name	1-[(4-chlorophenyl)- phenylmethyl]-4-[(3- methylphenyl)methyl]piperazin e;hydrate;dihydrochloride	[9][14]

Note: Discrepancies in reported melting points and LogP values exist in the literature, which may be attributable to different experimental conditions or the specific salt form being analyzed.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution and bioavailability. **Meclizine Dihydrochloride Monohydrate** is characterized by its low aqueous solubility. It is described as practically insoluble in water but shows increased solubility in dilute acids and certain organic solvents.[4][7][10]

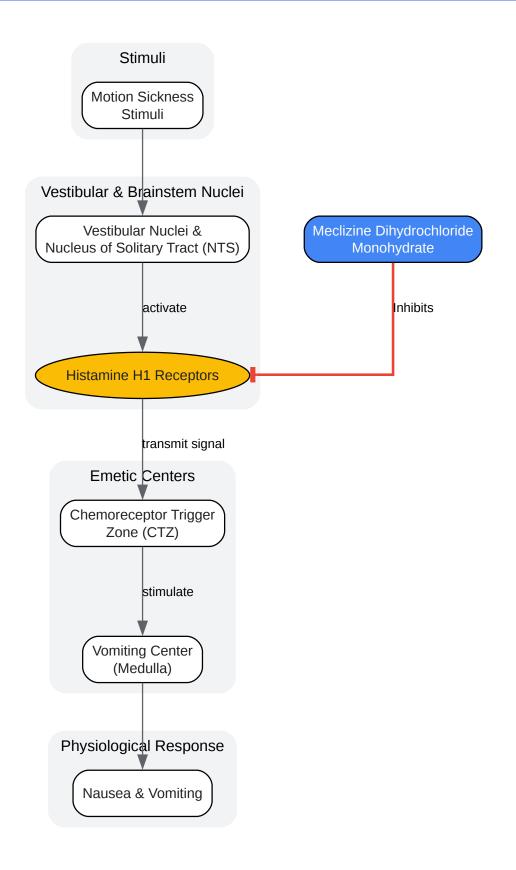


Solvent	Solubility	References
Water	Practically insoluble / Slightly soluble	[4][7][9][12]
Dilute Acids	Slightly soluble	[7][13]
Alcohol	Slightly soluble	[7][13]
Chloroform	Slightly soluble	[12][13]
DMSO	Slightly soluble (~0.17 mg/mL)	[12][15]
Ethanol	Soluble (~0.11 mg/mL)	[15]
Acid-Alcohol-Water Mixtures	Freely soluble	[7]

Mechanism of Action: H1 Receptor Antagonism

Meclizine's therapeutic effects are primarily attributed to its antagonism of histamine H1 receptors.[16][17] In the context of motion sickness and vertigo, stimuli from the inner ear's vestibular system activate H1 receptors on the vestibular nuclei and the nucleus of the solitary tract (NTS).[3][18] This signal is then transmitted to the chemoreceptor trigger zone (CTZ) and the medullary vomiting center, inducing nausea and vomiting.[3][5] Meclizine acts by blocking these H1 receptors, thereby inhibiting the signaling pathway from the vestibular apparatus to the brainstem's emetic centers.[3][18] Additionally, its anticholinergic and central nervous system depressant properties contribute to its overall efficacy.[5][16]





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Meclizine's inhibitory action on the H1 receptor-mediated emetic pathway.



Experimental Protocols

Standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail common experimental protocols for determining key properties of **Meclizine Dihydrochloride Monohydrate**.

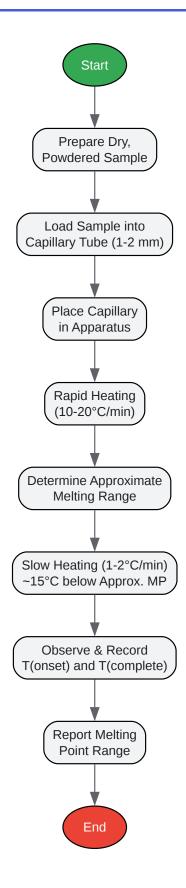
Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[19] Purity is often indicated by a sharp melting point range, whereas impurities can cause depression and broadening of the range.[20]

Methodology

- Sample Preparation: Ensure the Meclizine Dihydrochloride Monohydrate sample is completely dry and finely powdered.
- Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 1-2 mm.[21]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[22]
- Approximate Determination: If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find an approximate range.[22]
- Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-20 °C below the approximate melting point. Then, reduce the heating rate to a slow ramp (e.g., 1-2 °C/minute).[20][22]
- Observation and Recording: Record the temperature at which the first drop of liquid appears
 (T_onset) and the temperature at which the entire sample becomes a clear liquid
 (T_complete). The melting point is reported as this range.[20]





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Workflow for determining melting point via the capillary method.



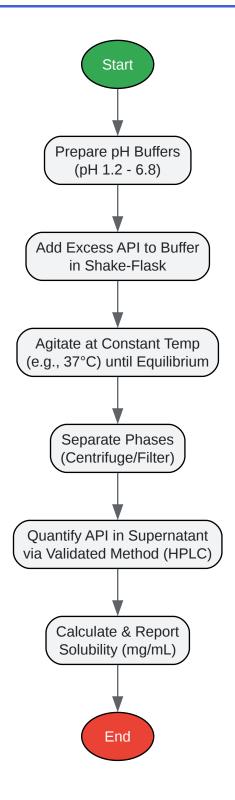
Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, as recommended by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[23][24]

Methodology

- Buffer Preparation: Prepare aqueous buffers covering the physiological pH range of 1.2 to 6.8.[23]
- Sample Addition: Add an excess amount of solid Meclizine Dihydrochloride Monohydrate
 to a flask containing a known volume of a specific pH buffer. The presence of undissolved
 solid throughout the experiment is essential.[24]
- Equilibration: Place the flask in a mechanical agitator (e.g., orbital shaker) set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies) and agitate for a predetermined time sufficient to reach equilibrium (e.g., 24-48 hours).[23][25] The time to reach equilibrium should be established in preliminary studies.[25]
- Phase Separation: After equilibration, separate the solid and liquid phases. This is typically achieved by allowing the suspension to settle, followed by centrifugation and/or filtration through a non-binding filter (e.g., 0.45 μm PVDF).[26]
- Sample Analysis: Withdraw a precise aliquot of the clear supernatant.
- Quantification: Dilute the aliquot if necessary and determine the concentration of dissolved meclizine using a validated analytical method, such as HPLC.[24]
- Reporting: The experiment should be performed in at least triplicate for each pH condition.
 [25] The solubility is reported in units such as mg/mL.





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Workflow for the shake-flask equilibrium solubility protocol.

Purity and Assay Determination by RP-HPLC

Foundational & Exploratory



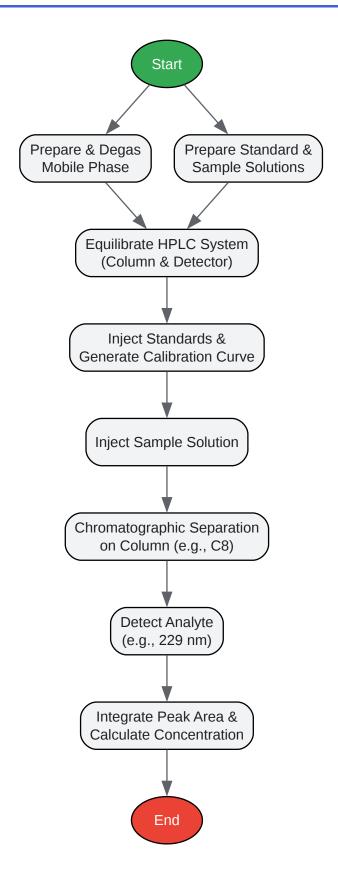


Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise and accurate method for quantifying **Meclizine Dihydrochloride Monohydrate** in bulk material and pharmaceutical formulations.[27][28] Stability-indicating methods can also separate the parent drug from its degradation products.[27][28]

Representative Methodology This protocol is based on a published stability-indicating method. [27][28]

- Chromatographic System: HPLC with a Photo-Diode Array (PDA) detector.
- Column: C8 (250 mm × 4.6 mm, 5 μm particle size).[27][28]
- Mobile Phase: A mixture of 0.2% triethylamine in water (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 65:35 v/v ratio.[27][28]
- Flow Rate: 1.0 mL/min.[27][28]
- Detection Wavelength: 229 nm.[27][28]
- Injection Volume: 20 μL.
- Procedure:
 - Solution Preparation: Prepare the mobile phase, filter, and degas. Accurately weigh and dissolve standard and sample materials in a suitable diluent (e.g., mobile phase) to create stock and working solutions.
 - System Equilibration: Pump the mobile phase through the system until a stable baseline is achieved.
 - Analysis: Inject a series of standard solutions to establish a calibration curve. Inject the sample solutions in triplicate.
 - Quantification: Identify the meclizine peak by its retention time. Calculate the concentration in the sample by comparing its peak area to the calibration curve.





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General workflow for quantitative analysis by RP-HPLC.



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